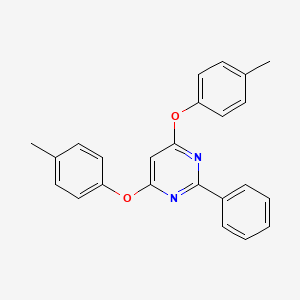
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” are not available, similar compounds have been synthesized using various methods. For instance, a synthesis method for a similar compound involves reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Scientific Research Applications
Synthesis and Supramolecular Chemistry
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine serves as a building block in the synthesis of complex molecular structures. Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, achieving high yields in multigram quantities for Stille-type coupling procedures. This method facilitated the preparation of 2,2'-bipyridines and 5,5''-dimethyl-2,2':6',2''-terpyridine, demonstrating the compound's utility in creating pyridine-based ligands for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).
Photocatalysis and Environmental Applications
The compound's derivatives have been explored for their photocatalytic properties. Hearns et al. (2006) investigated a dinuclear cobalt bis(dioxolene) complex, where 4,6-Di-2'-pyridylpyrimidine acted as a bis(diimine) ligand. This study highlighted the complex's ability to undergo sequential thermally induced valence tautomeric transitions, showcasing potential applications in materials science and environmental remediation (Hearns et al., 2006).
Luminescent Materials
Research into phenol-pyridyl boron complexes by Zhang et al. (2006) involved the synthesis of compounds with mixed phenol-pyridine derivatives, demonstrating bright blue luminescence in both solution and solid states. This research indicates the potential of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine derivatives in the development of new luminescent materials for electronic and photonic devices (Zhang et al., 2006).
Molecular Tweezers and Host-Guest Chemistry
Tsuchido et al. (2014) studied 4,6-Bis(2-hydroxyphenyl)-2-alkylpyrimidines with anthryl substituents, which prefer a U-shaped conformation due to intramolecular hydrogen bonds. These compounds form complexes with 2,4,7-trinitrofluorenone, demonstrating their utility as molecular tweezers in host-guest chemistry, potentially leading to applications in molecular recognition and catalysis (Tsuchido et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-bis(4-methylphenoxy)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCNJSXEEDMMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

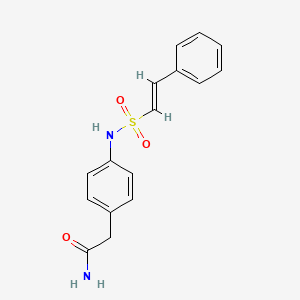
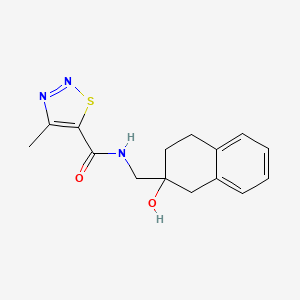
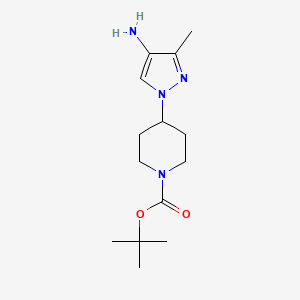
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)
![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)
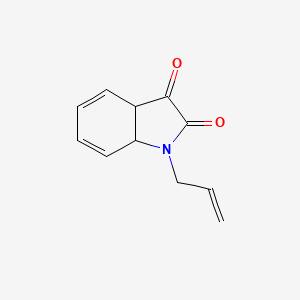
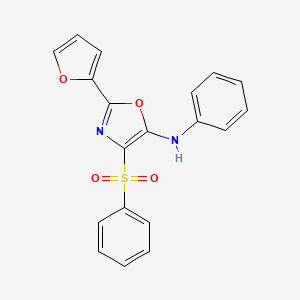
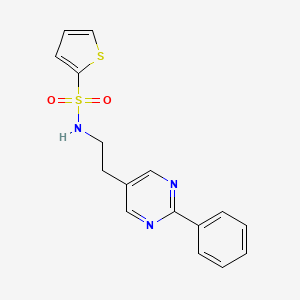
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
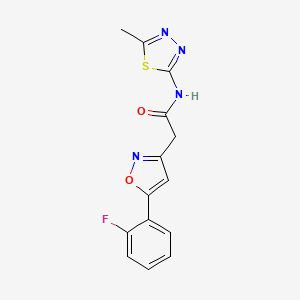
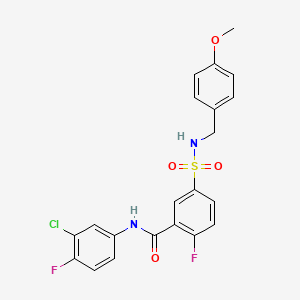
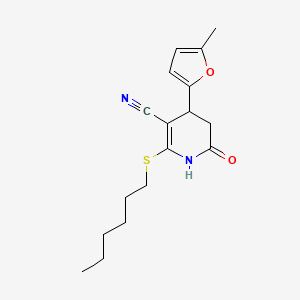
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2447364.png)